D-Leu-Ser-Thr-Arg p-nitroanilide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

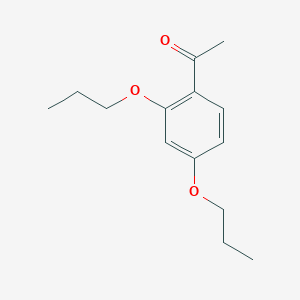

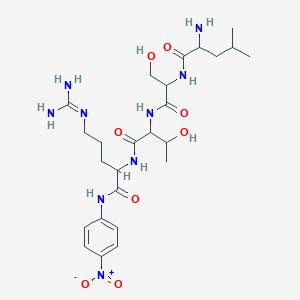

D-Leu-Ser-Thr-Arg p-nitroanilide, also known as LSTR-pNA, is a synthetic peptide substrate that is widely used in biochemical research to study the activity of proteases. This peptide is composed of four amino acids, including D-leucine, serine, threonine, and arginine, and a p-nitroanilide group that serves as a chromogenic reporter molecule. LSTR-pNA is often used as a substrate for serine proteases, such as trypsin and chymotrypsin, and has been shown to be a valuable tool in the study of protease activity, mechanism of action, and inhibition.

作用機序

D-Leu-Ser-Thr-Arg p-nitroanilide is a chromogenic substrate that is cleaved by proteases at the peptide bond between the threonine and arginine residues. The cleavage of the peptide bond releases the p-nitroanilide group, which absorbs light at a specific wavelength and generates a colorimetric signal that can be measured using a spectrophotometer. The rate of substrate cleavage is proportional to the activity of the protease and can be used to measure enzyme kinetics and to screen for potential protease inhibitors.

Biochemical and physiological effects:

Proteases play important roles in a wide range of biochemical and physiological processes, including protein degradation, blood clotting, inflammation, and immune response. The activity of proteases is tightly regulated in vivo, and dysregulation of protease activity has been implicated in a variety of disease processes, including cancer, Alzheimer's disease, and viral infections. D-Leu-Ser-Thr-Arg p-nitroanilide has been used to study the physiological and biochemical effects of protease activity and to identify potential targets for therapeutic intervention.

実験室実験の利点と制限

D-Leu-Ser-Thr-Arg p-nitroanilide has several advantages as a substrate for protease activity assays. Firstly, it is a synthetic peptide that can be easily synthesized and modified to optimize substrate specificity. Secondly, the p-nitroanilide group generates a colorimetric signal that is easy to measure using a spectrophotometer, making it a convenient substrate for high-throughput screening assays. However, D-Leu-Ser-Thr-Arg p-nitroanilide also has some limitations. Firstly, it is a synthetic peptide that may not accurately reflect the substrate specificity of natural protease substrates. Secondly, the p-nitroanilide group can interfere with the binding of protease inhibitors, leading to false-positive results.

将来の方向性

There are several future directions for the use of D-Leu-Ser-Thr-Arg p-nitroanilide in scientific research. Firstly, the substrate could be modified to improve its specificity for different classes of proteases, such as metalloproteases or cysteine proteases. Secondly, D-Leu-Ser-Thr-Arg p-nitroanilide could be used in combination with other protease substrates and inhibitors to study the activity of protease networks and to identify potential therapeutic targets. Finally, D-Leu-Ser-Thr-Arg p-nitroanilide could be used in vivo to study the role of proteases in disease processes and to develop new protease-targeted therapies.

合成法

D-Leu-Ser-Thr-Arg p-nitroanilide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used technique for the chemical synthesis of peptides. This method involves building the peptide chain on a solid support, typically a resin, and coupling each amino acid in a stepwise fashion using a series of chemical reactions. The p-nitroanilide group is typically introduced at the C-terminus of the peptide chain using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a protected form of p-nitroaniline.

科学的研究の応用

D-Leu-Ser-Thr-Arg p-nitroanilide has been widely used in scientific research to study the activity of proteases, including serine proteases, cysteine proteases, and metalloproteases. This peptide substrate is commonly used in enzyme assays to measure protease activity and to screen for potential protease inhibitors. D-Leu-Ser-Thr-Arg p-nitroanilide has also been used to study the mechanism of action of proteases, including the kinetics of substrate cleavage and the role of specific amino acid residues in substrate recognition. In addition, D-Leu-Ser-Thr-Arg p-nitroanilide has been used to investigate the physiological and biochemical effects of protease activity, including the role of proteases in disease processes such as cancer and inflammation.

特性

CAS番号 |

108321-44-4 |

|---|---|

分子式 |

C25H41N9O8 |

分子量 |

595.6 g/mol |

IUPAC名 |

2-amino-N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29) |

InChIキー |

QTQDIOGTLZJSHD-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

正規SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

配列 |

LSXR |

同義語 |

D-LEU-SER-THR-ARG P-NITROANILIDE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)